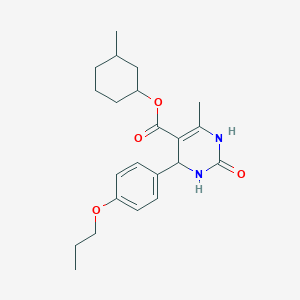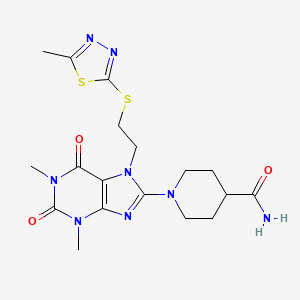
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride is an organic compound with the molecular formula C8H7ClN4O2S It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a tetrazole ring at the para position
Mécanisme D'action
Target of Action
The primary targets of 4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride are certain amino acid residues within the active pockets of specific proteins . These include ASP168 , PHE169 , GLU71 , PHE169 , and SER32 .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . This interaction results in a strong binding energy, which is indicative of a stable and effective interaction .
Biochemical Pathways
The formation of hydrogen bonds with specific amino acid residues suggests that it may influence the structure and function of the target proteins .
Pharmacokinetics
The compound’s significant zone of inhibition at higher concentrations indicates that it may have good bioavailability .
Result of Action
The compound exhibits a significant cytotoxic effect, as evidenced by its low IC50 value . This suggests that it may have potential applications in the treatment of diseases where cell growth needs to be controlled .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of an electron-withdrawing methoxy group has been shown to enhance its cytotoxic effect .
Analyse Biochimique
Biochemical Properties
It has been found that similar compounds form hydrogen bonds with amino acids, demonstrating encouraging binding energy .
Cellular Effects
Similar compounds have shown significant zones of inhibition at higher concentrations .
Molecular Mechanism
Similar compounds have shown to form hydrogen bonds with amino acid residues, suggesting potential interactions with biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride typically involves the reaction of 4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The general reaction scheme is as follows:
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonic acid+SOCl2→4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the tetrazole ring to other nitrogen-containing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonyl Hydrides: Resulting from reduction reactions.
Oxidized Tetrazoles: Produced from oxidation reactions.
Applications De Recherche Scientifique
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamide derivatives, which are important in medicinal chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Tetrazol-5-yl)benzenesulfonyl chloride: Lacks the methyl group on the tetrazole ring.
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonic acid: The sulfonic acid derivative instead of the sulfonyl chloride.
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzene: The parent compound without the sulfonyl chloride group.
Uniqueness
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride is unique due to the presence of both the tetrazole ring and the sulfonyl chloride group. This combination imparts distinct reactivity and functional properties, making it valuable for various synthetic and research applications.
Propriétés
IUPAC Name |
4-(1-methyltetrazol-5-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2S/c1-13-8(10-11-12-13)6-2-4-7(5-3-6)16(9,14)15/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEUSIJZIZGXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/new.no-structure.jpg)



![ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate](/img/structure/B2746384.png)

![N-(2-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2746386.png)




![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2746396.png)


